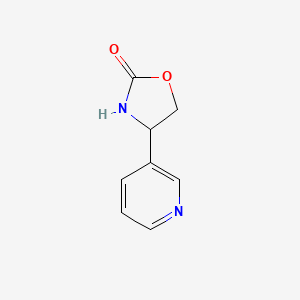

4-(Pyridin-3-yl)-1,3-oxazolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8N2O2 |

|---|---|

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

4-pyridin-3-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-4,7H,5H2,(H,10,11) |

InChI-Schlüssel |

NDRFSFDLHLOGSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NC(=O)O1)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Pyridin 3 Yl 1,3 Oxazolidin 2 One and Its Analogues

Classical and Established Synthetic Routes to the 1,3-Oxazolidin-2-one Ring System

The construction of the 1,3-oxazolidin-2-one ring is a well-documented field in organic chemistry, owing to the ring's prevalence in pharmaceuticals and its use as a chiral auxiliary. researchgate.net Classical methods typically involve the cyclization of a bifunctional precursor containing vicinal amino and alcohol functionalities.

Synthesis via Amino Alcohols and Carbonyl Insertion Reagents

One of the most fundamental and widely practiced methods for synthesizing 1,3-oxazolidin-2-ones involves the reaction of a 1,2-amino alcohol with a carbonylating agent. wikipedia.org This approach is highly effective for producing the target compound, provided the requisite precursor, 1-(pyridin-3-yl)-2-aminoethanol, is available.

The general reaction involves treating the amino alcohol with a reagent that can insert a carbonyl group to form the cyclic carbamate (B1207046). Phosgene (COCl₂) was historically used, but due to its extreme toxicity, safer alternatives are now preferred. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated during the reaction.

Other carbonylating agents that can be used include:

Chloroformates: Reagents like methyl chloroformate can react with the amino alcohol precursor to form the oxazolidinone ring. researchgate.net

Dialkyl Carbonates: Dimethyl carbonate, in the presence of a suitable catalyst, can serve as a green and less hazardous alternative for the carbonylation step. researchgate.net

Carbonyldiimidazole (CDI): This reagent provides a mild and effective method for cyclization without the formation of strong acids.

The key to applying this method for the synthesis of 4-(pyridin-3-yl)-1,3-oxazolidin-2-one is the availability of the corresponding 1-(pyridin-3-yl)-2-aminoethanol precursor.

Ring-Closing Carbocyclization Strategies

Alternative strategies for forming the oxazolidinone ring involve intramolecular cyclization of appropriately functionalized linear precursors. These methods offer different pathways that can be advantageous depending on the availability of starting materials and desired substitution patterns.

One common approach is the cyclization of N-allylated carbamates. For instance, 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones can be prepared through the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates. organic-chemistry.org Another strategy involves the palladium-catalyzed intramolecular aminohydroxylation, which can produce various heterocycles, including oxazolidinones, with good yields and excellent diastereoselectivity. organic-chemistry.org Furthermore, the reaction of aziridines with carbon dioxide, often catalyzed by a Lewis acid, provides a direct route to the oxazolidinone ring system through ring expansion. researchgate.net

Targeted Synthesis of the 4-(Pyridin-3-yl) Moiety

The specific synthesis of this compound requires a strategy to incorporate the pyridin-3-yl group at the C4 position of the oxazolidinone ring. This is most commonly achieved by starting with a precursor that already contains this moiety.

Introduction of the Pyridine Ring at the C4 Position

The most direct method for introducing the pyridin-3-yl group at the C4 position is to begin with a molecule where this connectivity is pre-established. The precursor of choice is 1-(pyridin-3-yl)-2-aminoethanol. chemspider.com This amino alcohol contains the necessary carbon skeleton and functional groups—a primary amine and a primary alcohol in a 1,2-relationship—required for subsequent cyclization to form the oxazolidinone ring.

The synthesis of this amino alcohol precursor can be accomplished through various means, such as the reduction of α-amino ketones or the ring-opening of corresponding epoxides with an amine source. Once this key precursor is synthesized, it can be converted to the final product using the classical carbonyl insertion methods described in Section 2.1.1.

Precursor Chemistry and Stereoselective Coupling Reactions

The synthesis of the key precursor, 1-(pyridin-3-yl)-2-aminoethanol, is critical. A relevant synthetic route involves the reaction of 3-methylpyridine (B133936) (γ-picoline) with an aldehyde, such as formaldehyde (B43269) or acetaldehyde, in the presence of a base. google.com This reaction forms a pyridine ethanol (B145695) derivative which can be further functionalized to the desired amino alcohol.

For stereoselective synthesis, chiral versions of the 1-(pyridin-3-yl)-2-aminoethanol precursor are required. chemspider.com These can be prepared through asymmetric reduction of a corresponding α-azido ketone or via resolution of the racemic amino alcohol. Once the enantiomerically pure amino alcohol is obtained, its cyclization to the oxazolidinone proceeds with retention of stereochemistry at the C4 position.

Asymmetric Synthesis Approaches to Enantiopure this compound

Producing enantiomerically pure this compound is crucial for its potential applications, particularly in medicinal chemistry and as a chiral auxiliary. sigmaaldrich.com Modern asymmetric synthesis provides powerful tools to achieve this goal with high stereocontrol.

A highly efficient method for preparing optically active 4-substituted 2-oxazolidinones is the asymmetric hydrogenation of 4-substituted 2-oxazolone precursors. rsc.org This strategy involves the late-stage creation of the stereocenter. For the target molecule, this would involve the synthesis of 4-(pyridin-3-yl)-2-oxazolone, which is then subjected to hydrogenation using a chiral catalyst, such as a Ruthenium(II)-N-heterocyclic carbene (NHC) complex. This method has been shown to be effective for a wide variety of 4-aryl and 4-heteroaryl substituted oxazolones, affording the corresponding oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org

Another notable asymmetric approach is the Sharpless asymmetric dihydroxylation of O-allylcarbamates, followed by an intramolecular cyclization step. ingentaconnect.com This method establishes the stereochemistry of the vicinal amino alcohol moiety within the precursor before the ring-closing event.

The table below summarizes the results of the asymmetric hydrogenation of various 4-aryl substituted 2-oxazolones, demonstrating the efficacy of this approach which is applicable for the synthesis of enantiopure this compound. rsc.org

| C4-Substituent (Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 99 | 93 |

| 4-Fluorophenyl | 99 | 93 |

| 4-Chlorophenyl | 99 | 93 |

| 4-Bromophenyl | 99 | 92 |

| 4-Methoxyphenyl | 99 | 94 |

| 2-Naphthyl | 99 | 96 |

| 2-Thienyl | 95 | 93 |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. rsc.orgwikipedia.org In the context of oxazolidinone synthesis, chiral auxiliaries, such as those popularized by Evans, are temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. rsc.orgnih.gov This approach is particularly valuable in the early stages of drug discovery for creating enantiomerically pure compounds. rsc.orgresearchgate.net

One common strategy involves the asymmetric alkylation of an enolate derived from an N-acyloxazolidinone. rsc.org The chiral auxiliary, typically an oxazolidinone itself derived from a readily available amino alcohol, shields one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face. wikipedia.org Subsequent removal of the auxiliary reveals the desired chiral product. While effective, this method often requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. wikipedia.org

A notable example combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This sequence allows for the efficient and diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov The process begins with a chiral auxiliary-mediated aldol reaction to establish the initial stereocenters, followed by a Curtius rearrangement of an acyl azide (B81097) intermediate and subsequent intramolecular cyclization to form the oxazolidinone ring. nih.gov

| Strategy | Description | Key Features | Reference |

| Asymmetric Alkylation | Diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone. | Employs Evans' oxazolidinones; establishes stereocenters with high control. | rsc.org |

| Asymmetric Aldol/Curtius Rearrangement | Combination of a chiral auxiliary-mediated aldol reaction and a Curtius rearrangement. | Efficient for synthesizing optically active 4,5-disubstituted oxazolidin-2-ones. | nih.gov |

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral oxazolidinones by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov These methods often involve the use of chiral ligands in combination with a metal catalyst or the use of organocatalysts.

One-pot syntheses of chiral 1,3-oxazolidines have been developed using chiral magnesium phosphate (B84403) catalysts. acs.org This method proceeds through the formation of a hemiaminal intermediate from the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. acs.org Similarly, organocatalytic asymmetric routes have been explored for the synthesis of chiral oxazolidines via formal [3+2] cycloaddition reactions. rsc.org For instance, a squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction has been developed for the construction of pyrazolinone-embedded spirooxazolidines. rsc.org

Enzymatic catalysis has also emerged as a powerful tool. Engineered myoglobin-based catalysts have been utilized for the enantiodivergent synthesis of oxazolidinones through the intramolecular C(sp³)–H amination of carbamate derivatives. chemrxiv.org This biocatalytic approach demonstrates high functional group tolerance and provides enantioenriched oxazolidinones in good yields and with high enantioselectivity. chemrxiv.org

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Magnesium Phosphate | Enantioselective addition of alcohol to imine followed by cyclization. | One-pot synthesis of chiral 1,3-oxazolidines and 1,3-oxazinanes. | acs.org |

| Squaramide Organocatalyst | Asymmetric N,O-acetalization/aza-Michael addition domino reaction. | Construction of pyrazolinone embedded spirooxazolidines. | rsc.org |

| Engineered Myoglobin | Intramolecular C(sp³)–H amination of carbamates. | Biocatalytic, enantiodivergent synthesis with high enantioselectivity. | chemrxiv.org |

Stereospecific Transformations

Stereospecific transformations involve reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. This approach is highly valuable when a chiral starting material is readily available.

A stereoselective method for the synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-ones has been described starting from novel 2-hydroxymethylaziridines. researchgate.net This process involves the reduction of trans-aziridine-2-carboxylates, followed by a ring-opening and cyclization reaction in the presence of methyl chloroformate, proceeding in a completely regio- and stereoselective manner. researchgate.net Another example is the synthesis of 4,5-disubstituted oxazolidinone ligands, where the stereochemistry is controlled throughout the synthetic sequence. nih.gov Chelation-controlled addition of an organometallic reagent to an aldehyde, followed by in situ cyclization, can establish the desired cis-disposition of substituents on the oxazolidinone ring. rsc.org

| Starting Material | Transformation | Product Stereochemistry | Reference |

| trans-2-Hydroxymethylaziridines | Reduction, ring-opening, and cyclization. | trans-4-Hydroxymethyl-1,3-oxazolidin-2-ones | researchgate.net |

| Aldehyde with chiral center | Chelation-controlled addition and in situ cyclization. | cis-Disubstituted oxazolidinones | rsc.org |

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for the development of new chemical entities. Derivatization and functionalization at various positions of the pyridine and oxazolidinone rings can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Substitutions on the Pyridine Ring

The pyridine ring is a common motif in pharmaceuticals, and its functionalization is a key strategy in drug discovery. digitellinc.com Direct C-H functionalization of pyridines is a powerful method to introduce a wide range of substituents. researchgate.net For the this compound scaffold, substitutions on the pyridine ring can be achieved through various synthetic methodologies.

In the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, modifications on the pyridine ring are often introduced early in the synthetic sequence. nih.gov For example, starting with a substituted 2-chloropyridine (B119429) allows for the introduction of various groups at different positions of the pyridine ring. nih.govmdpi.com A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives were synthesized by reacting commercially available 2-chloro-5-nitropyridine (B43025) with morpholine (B109124), followed by a multi-step sequence to construct the oxazolidinone ring and introduce further diversity. nih.gov Another approach involves the annulation of substituted anthranilic esters with N-pyridyl ureas to generate 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, demonstrating the versatility of pyridine functionalization in building complex heterocyclic systems. mdpi.com

| Starting Material | Reaction | Introduced Substituent | Reference |

| 2-Chloro-5-nitropyridine | Reaction with morpholine and subsequent steps. | Morpholine at C-6 and other groups at C-5. | nih.gov |

| Substituted anthranilic esters | Annulation with N-pyridyl ureas. | Fused quinazolinone ring. | mdpi.com |

Modifications at the N-3 Position of the Oxazolidinone Ring

The nitrogen atom at the N-3 position of the oxazolidinone ring is a key site for derivatization. In many synthetic routes leading to 4-substituted oxazolidin-2-ones, the substituent at the N-3 position is introduced via the reaction of a primary amine with a suitable precursor.

For instance, in the synthesis of 3-(pyrimidin-4-yl)-oxazolidin-2-ones, the pyrimidinyl group is attached to the N-3 position of the oxazolidinone ring. citeab.com This is a common strategy in the development of oxazolidinone-based inhibitors. The nature of the aryl or heteroaryl group at the N-3 position can significantly influence the biological activity of the compound.

Side-Chain Diversification at the C5 Position

The C-5 position of the oxazolidinone ring is a critical site for modification, particularly in the development of antibacterial agents. ebi.ac.uk The side chain at this position can interact with the biological target and influence the compound's potency and spectrum of activity.

Exploration of the structure-activity relationships of the C-5 acetamidomethyl side chain of oxazolidinone antibacterials has led to the discovery of new, potent compounds. nih.gov For example, replacing the traditional acetamidomethyl group with methylene (B1212753) O-linked heterocyclic side chains has yielded promising results. nih.gov Another strategy involves the introduction of a C-5 carboxamide functionality, creating "reverse amides," which have shown reduced inhibition of monoamine oxidase enzymes, a common side effect of some oxazolidinones. nih.govresearchgate.net These modifications highlight the importance of C-5 side-chain diversification in optimizing the pharmacological profile of oxazolidinone-based compounds. researchgate.net

| Modification | Rationale | Example | Reference |

| Methylene O-linked heterocycles | To explore new structure-activity relationships. | O-linked isoxazoles | nih.gov |

| C-5 carboxamide ("reverse amides") | To reduce monoamine oxidase inhibition. | (5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic acid amide | nih.govresearchgate.net |

| Urea (B33335) and thiourea (B124793) moieties | To overcome resistance mechanisms. | Replacement of the acetamide (B32628) group with urea or thiourea. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of oxazolidinone derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of renewable feedstocks, alternative energy sources, and environmentally benign catalysts and solvents.

One of the most prominent green strategies for synthesizing the oxazolidinone core is the utilization of carbon dioxide (CO₂) as a C1 feedstock. rsc.org CO₂ is an abundant, non-toxic, and renewable carbon source, making it an ideal alternative to hazardous reagents like phosgene. rsc.org Catalytic systems have been developed to facilitate the cycloaddition of CO₂ with corresponding amino alcohols or aziridines to form the oxazolidinone ring. For instance, a polystyrene-supported organocatalyst has been used for the conversion of epoxy amines with CO₂, demonstrating high recyclability and stability. rsc.orgiciq.org

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in the green synthesis of oxazolidinones. nih.govnih.govnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity. nih.gov This technique provides rapid and uniform heating, which is more energy-efficient than conventional heating methods. nih.gov It has been successfully applied to the synthesis of various oxazolidinone and thiazolidin-4-one derivatives, highlighting its role as an effective tool in green chemistry. nih.govnih.govresearchgate.net

The development of catalyst-free and eco-friendly reaction media is also a central theme. Some protocols have demonstrated the successful synthesis of 1,3-oxazolidines in ethanol without a catalyst, offering advantages such as a simple work-up procedure, mild conditions, and high yields. lew.ro Furthermore, the use of deep eutectic solvents (DESs) as both catalysts and reaction media is an emerging green alternative to conventional volatile organic solvents. nih.gov

Continuous flow chemistry is another powerful tool for greener synthesis. rsc.orgunimi.it Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. unimi.it The combination of flow chemistry with organocatalysis and CO₂ utilization provides a highly efficient and sustainable route to pharmaceutically relevant oxazolidinones. rsc.org

| Green Chemistry Approach | Key Features | Example Application (Analogues) | Reference |

|---|---|---|---|

| CO₂ as a C1 Source | Utilizes a renewable, non-toxic feedstock; avoids hazardous reagents like phosgene. | Organocatalytic conversion of epoxy amines into 2-oxazolidone scaffolds. | rsc.org |

| Microwave-Assisted Synthesis | Reduces reaction times, increases yields, and improves energy efficiency. | Efficient synthesis of novel oxazolidinone analogues as potential antibacterial agents. | nih.govnih.gov |

| Continuous Flow Synthesis | Enhances safety, scalability, and efficiency; allows for precise control of reaction parameters. | Organocatalytic flow synthesis of 2-substituted oxazolidinones. | rsc.orgunimi.it |

| Catalyst-Free Conditions | Simplifies work-up procedures and avoids metal contamination. | Condensation of aryl-substituted 1,2-amino alcohols in ethanol. | lew.ro |

| Deep Eutectic Solvents (DESs) | Act as both environmentally benign solvent and catalyst. | Knoevenagel condensation for the synthesis of thiazolidinedione derivatives. | nih.gov |

Optimization of Synthetic Pathways for Research Applications

For research applications, particularly in drug discovery, synthetic pathways must be optimized for efficiency, flexibility, and the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Optimization focuses on improving yields, ensuring stereochemical control, simplifying purification, and reducing the number of synthetic steps.

A key challenge in the synthesis of compounds like this compound is the control of stereochemistry, as biological activity is often dependent on a specific enantiomer. A practical asymmetric synthesis has been developed for related compounds, which can be adapted for pyridyl analogues. acs.org This often involves the use of a chiral precursor, such as (R)-glycidyl butyrate (B1204436), which reacts with a lithiated carbamate intermediate to establish the desired stereocenter at the C5 position of the oxazolidinone ring. acs.orgfrontiersin.orgnih.gov

The synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives provides a relevant example of a multi-step pathway optimized for creating analogues. frontiersin.orgnih.gov The process typically begins with a commercially available substituted pyridine, which undergoes a series of transformations to introduce the necessary functional groups. A crucial step involves the formation of the oxazolidinone ring by treating a carbamate intermediate with n-butyl lithium at low temperatures (-78°C) followed by the addition of a chiral electrophile like (R)-glycidyl butyrate. frontiersin.orgnih.gov Subsequent steps involve converting the resulting hydroxymethyl group into an amine, which can then be acylated or otherwise modified to produce a library of final compounds for biological evaluation. frontiersin.org

In the context of medicinal chemistry, optimization is an iterative process guided by biological testing. For example, in the development of 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of the enzyme IDH1, initial high-throughput screening hits were systematically modified. citeab.comnovartis.com Researchers explored the structure-activity relationships by synthesizing various stereoisomers and analogues to identify the most potent and selective isomer. citeab.com This optimization process led to compounds with improved potency and better physicochemical properties, ultimately yielding candidates with good in vivo activity in preclinical models. citeab.comnih.gov

| Optimization Goal | Strategy | Example in Oxazolidinone Synthesis | Reference |

|---|---|---|---|

| Stereochemical Control | Use of chiral synthons or asymmetric catalysis. | Reaction of N-lithiated carbamates with (R)-glycidyl butyrate to yield (R)-5-(hydroxymethyl)-2-oxazolidinones. | acs.orgfrontiersin.org |

| Analogue Library Generation | Develop a robust core synthesis with a late-stage diversification step. | Conversion of a key amine intermediate into various amides, sulfonamides, and ureas. | frontiersin.org |

| Improved Potency & Selectivity | Iterative synthesis and SAR exploration based on biological data. | Systematic modification of 3-pyrimidin-4-yl-oxazolidin-2-ones to enhance inhibition of mutant IDH1. | citeab.comnovartis.com |

| Pathway Efficiency | Reduce the number of steps; improve yields of key transformations. | Development of one-pot, multi-component reactions for thiazolidin-4-one synthesis. | scilit.comnih.gov |

Molecular Design Principles and Structure Activity Relationship Sar Studies of 4 Pyridin 3 Yl 1,3 Oxazolidin 2 One Scaffolds

Design Rationale for Oxazolidinone Derivatives in Biological Systems

Oxazolidinones are a class of synthetic antimicrobial agents notable for their unique mechanism of action and effectiveness against multi-drug resistant Gram-positive bacteria. nih.gov The core design rationale for developing oxazolidinone derivatives, including those with a 4-(pyridin-3-yl) moiety, is centered on their ability to inhibit bacterial protein synthesis at a very early stage. researchgate.netnih.gov Unlike many other antibiotics that target peptide chain elongation, oxazolidinones interfere with the initiation phase of protein synthesis. nih.gov They bind to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex with initiator fMet-tRNA. nih.gov This distinct mechanism reduces the likelihood of cross-resistance with other classes of protein synthesis inhibitors. researchgate.net

The development of the 4-(pyridin-3-yl)-1,3-oxazolidin-2-one scaffold is an extension of structure-activity relationship (SAR) studies that began with early oxazolidinones. nih.gov These initial studies identified the critical role of the N-aryl-oxazolidinone core and the C-5 side chain for antibacterial potency. nih.gov The incorporation of a pyridine (B92270) ring, a common heterocyclic motif in medicinal chemistry, is a strategic design choice intended to explore and enhance biological activity, potentially by forming additional interactions with the target site or improving pharmacokinetic properties. nih.govnih.gov Researchers design these derivatives to optimize binding within the ribosomal pocket and to overcome emerging resistance mechanisms, such as those mediated by the cfr gene, which methylates the binding site. researchgate.net The versatility of the oxazolidinone ring allows for systematic modifications at various positions to fine-tune the biological and physicochemical properties of the resulting compounds. nih.gov

Positional and Substituent Effects on the Pyridine Ring on Biological Interactions

The substitution pattern on the pyridine ring of this compound derivatives significantly influences their interaction with biological targets and, consequently, their antibacterial activity. nih.gov Strategic placement of substituents can alter the electronic properties and steric profile of the molecule, enhancing its binding affinity and efficacy.

For instance, the introduction of a fluorine atom onto the pyridine ring has been shown to improve antibacterial activity. frontiersin.org It is speculated that the high electronegativity of fluorine reduces the electron cloud density of the pyridine ring. nih.govfrontiersin.org This modification may improve the drug's ability to bind to its target or enhance its penetration through the bacterial biofilm. frontiersin.org Molecular docking studies suggest that while the fluorine atom itself may not directly participate in hydrogen bonding, its electronic influence on the ring system contributes to better target affinity. frontiersin.org

Furthermore, the addition of bulkier substituents can also modulate activity. Studies on acyclic 6-substituted (pyridin-3-yl) phenyl oxazolidinones demonstrated that compounds with bulky groups exhibited excellent antibacterial activity against Gram-positive organisms, including linezolid-resistant Streptococcus pneumoniae. nih.gov The presence of electron-withdrawing groups (such as -CN, -Cl, -Br, and -NO2) on aromatic rings attached to a pyridine scaffold has been found to enhance the inhibition of Escherichia coli. nih.gov These findings underscore the principle that modifying the electronic and steric nature of the pyridine ring is a critical strategy for optimizing the potency and spectrum of these antibacterial agents.

The position of the nitrogen atom within the pyridine ring is a crucial determinant of the biological activity and specificity of pyridinyl-containing compounds. nih.gov Comparative studies have shown that altering the nitrogen's location from position 3 (meta) to position 4 (para) can result in a significant shift in antibacterial spectrum. nih.gov

In a study comparing Schiff bases derived from 3-pyridinecarboxaldehyde (B140518) and 4-pyridinecarboxaldehyde, the compound with the pyridyl nitrogen at the 4-position showed more effective inhibition against the Gram-positive bacterium Staphylococcus aureus. nih.gov Conversely, the derivative with the nitrogen at the 3-position exhibited superior activity against the Gram-negative bacterium Escherichia coli. nih.gov This demonstrates that the nitrogen's position directly influences the molecule's interaction with different bacterial targets or its ability to permeate different types of bacterial cell walls. nih.gov These differences in activity highlight the importance of the nitrogen's placement in forming key interactions, such as hydrogen bonds, within the binding site of target enzymes, which may vary between bacterial species. nih.gov

| Derivative | Nitrogen Position | Target Organism | Observed Activity |

| 3-chloro-4-fluoro-N-((pyridin-3-yl)methylene)benzenamine (3Py) | 3-position | E. coli | More effective inhibition nih.gov |

| 3-chloro-4-fluoro-N-((pyridin-4-yl)methylene)benzenamine (4Py) | 4-position | S. aureus | More effective inhibition nih.gov |

Structural Variations within the Oxazolidinone Ring and Their Consequences

The stereochemistry of substituents on the oxazolidinone ring, particularly at the C4 and C5 positions, is a critical factor that governs the activity and specificity of these compounds. nih.gov The spatial arrangement of these substituents dictates how the molecule fits into and interacts with the ribosomal binding pocket.

Early SAR studies established the importance of the C5-acetamidomethyl substituent for potent antibacterial activity. nih.gov However, subsequent research has demonstrated that alternatives at the C5 position can maintain or even enhance potency, especially against resistant strains. nih.gov For example, replacing the traditional acetamide (B32628) group with hydroxymethyl or 1,2,3-triazole groups can retain activity against strains carrying the cfr resistance gene. nih.govresearchgate.net This is because the bulkier acetamide group can cause steric hindrance with the methylated A2503 nucleotide in the ribosome, reducing binding affinity, a clash that is avoided with smaller substituents like a hydroxymethyl group. researchgate.net

Substituents at the C4 position of the oxazolidinone ring can also enhance antibacterial potency. nih.gov The synthesis of chiral oxazolidinones has confirmed the importance of stereospecific configurations. For example, the preparation of derivatives from L-alanine results in specific diastereomers, such as the homochiral 'cis' structures (e.g., (2S,4S)), which can be separated from their 'trans' counterparts. mdpi.com The specific three-dimensional conformation of the five-membered ring and its substituents is essential for optimal interaction with the target, and even subtle changes in stereochemistry can lead to significant differences in biological activity. mdpi.com

| C5-Substituent | Activity Against cfr-Positive Strains | Rationale |

| Acetamide | Reduced Potency nih.govresearchgate.net | Steric clash with methylated A2503 residue in the ribosomal binding site. researchgate.net |

| Hydroxymethyl | Retained Potency nih.govresearchgate.net | Smaller size avoids steric hindrance, maintaining binding affinity. researchgate.net |

| 1,2,3-Triazole | Retained Potency nih.govresearchgate.net | Alternative group that fits within the binding pocket without unfavorable interactions. nih.gov |

The substituent attached to the nitrogen atom at the 3-position (N3) of the oxazolidinone ring is fundamental to molecular recognition and biological activity. In the context of this compound, this N-substituent is the pyridinyl group, often linked via a phenyl ring. Modifications to this entire N-aryl moiety are a cornerstone of oxazolidinone SAR.

The nature of the N-aryl substituent directly influences how the molecule docks into the ribosomal target. The aromatic or heteroaromatic ring system fits into a specific pocket, and its electronic and steric features are critical for binding. nih.gov For example, 3-(4-pyrid-3-yl)-phenyloxazolidinones have been identified as highly potent compounds. nih.gov The synthesis of various N-substituted oxazolidinones has shown that the choice of the aromatic system is key. nih.gov For instance, creating N-phenyl piperazinyl derivatives of oxazolidinone allows for further substitutions on the piperazine (B1678402) ring, which can be well-tolerated and lead to potent compounds active against several Gram-positive pathogens. nih.gov

Hydrogen bonding and hydrophobic interactions play a significant role in this molecular recognition. nih.gov The ability of the N-substituent to form these non-ionic interactions within the binding site is a key driver of affinity. nih.gov The synthesis of chiral oxazolidinones from amino acids and subsequent reaction with acid chlorides to introduce various N-acyl groups further illustrates the importance of the N-substituent in defining the final compound's structure and, by extension, its biological function. mdpi.com

Linker and Side-Chain Modifications in this compound Analogues

Modifications to the linkers and side chains of this compound analogues play a pivotal role in modulating their biological activity. These modifications can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

The length and flexibility of the linkers connecting the core scaffold to various substituents are critical determinants of biological activity. In a series of synthesized 3-(pyridin-3-yl)-2-oxazolidinone derivatives, the nature of the substituent at the 5-amino side chain of the oxazolidinone ring (A ring) was investigated. It was observed that only a small acetyl substituent could be tolerated at this position, suggesting the presence of a narrow binding pocket. Larger aliphatic or aromatic groups at this position resulted in moderate to poor antibacterial activity. nih.gov

However, when modifications were made to the C ring (the piperazine ring attached to the pyridine), a different trend was observed. A long hydrophobic pocket was identified at the side of the piperazine chain, which could accommodate various substituent groups. This suggests that increasing the length of the side chain at this position can lead to a closer association with the binding pocket and, consequently, enhanced efficacy. nih.gov

The functional groups incorporated into the side chains of this compound analogues are instrumental in their interactions with biological targets. In one study, the introduction of a double bond and a furan (B31954) ring on the amide side chain at the 5-position of the oxazolidinone ring was speculated to have conjugation with the pyrimidine (B1678525) of C2486 and U2538 in the bacterial ribosome, potentially contributing to improved activity. nih.gov

Furthermore, the incorporation of polar groups has been explored as a strategy to enhance solubility, a crucial factor for drug development. In the optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones, the introduction of polar groups on the pyridine ring and the side chain of the oxazolidinone ring was a key strategy to improve solubility. researchgate.net SAR trends indicated that smaller and non-basic substituents on the pyridyl ring were preferable to sterically demanding or basic ones for maintaining high antibacterial activity. researchgate.netacs.org

The following table summarizes the impact of different functional groups on the antibacterial activity of this compound analogues:

| Modification Site | Functional Group | Impact on Antibacterial Activity | Reference |

| 5-amino side chain of oxazolidinone ring | Small acetyl group | Tolerated, moderate activity | nih.gov |

| 5-amino side chain of oxazolidinone ring | Larger aliphatic/aromatic groups | Decreased activity | nih.gov |

| Piperazine C-ring side chain | Various substituents | Accommodated in a long hydrophobic pocket, potential for enhanced efficacy | nih.gov |

| Pyridyl ring | Smaller, non-basic substituents | Favorable for activity | researchgate.netacs.org |

| Pyridyl ring | Sterically demanding or basic substituents | Detrimental to activity | researchgate.netacs.org |

Bioisosteric Replacement Strategies Applied to the this compound Core

Bioisosteric replacement is a widely used strategy in drug design to optimize physicochemical properties and biological activity. This involves substituting a functional group with another that has similar steric and electronic properties.

For the this compound core, bioisosteric replacement can be considered for both the pyridine ring and the oxazolidinone ring. Pyridine moieties are often used as bioisosteric replacements for benzene (B151609) rings to enhance properties like hydrogen bonding, basicity, and water solubility. mdpi.com Conversely, replacing the pyridine ring with other heterocycles or even a substituted benzene ring could be a viable strategy to modulate activity and pharmacokinetic profiles.

The oxazolidinone ring itself can act as a bioisostere for other chemical groups such as carbamates, thiocarbamates, ureas, and amides. nih.gov This is due to its ability to form hydrogen bonds and its higher metabolic and chemical stability. nih.gov In the context of the this compound scaffold, replacing the oxazolidinone ring with other five-membered heterocyclic rings could lead to novel analogues with altered biological profiles. For instance, replacement of the oxazolidinone ring with an imidazolidinone ring in (pyridin-3-yl) benzoxazinyl-oxazolidinones resulted in analogues with inferior antibacterial activity, highlighting the importance of the oxazolidinone core in this particular scaffold. acs.org

A notable example of bioisosteric replacement in a related class of compounds is the modification of the acetamidomethyl side chain at the C-5 position of the oxazolidinone ring in linezolid (B1675486) analogues. This has been explored to mitigate the risk of monoamine oxidase (MAO) inhibition. acs.orgnih.gov Replacing the acetamide group with a 1,2,3-triazole resulted in a compound with good antibacterial activity and reduced MAO-B inhibition. acs.orgnih.gov

The following table presents potential bioisosteric replacements for different parts of the this compound scaffold:

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

| Pyridin-3-yl | Substituted Phenyl, other heterocycles | Modulate activity, solubility, and pharmacokinetic properties | mdpi.com |

| Oxazolidin-2-one | Imidazolidinone, Thiazolidin-4-one, other 5-membered heterocycles | Alter biological activity and physicochemical properties | acs.orgnih.gov |

| C-5 side chain (e.g., acetamide) | 1,2,3-Triazole | Reduce off-target effects (e.g., MAO inhibition) while maintaining antibacterial activity | acs.orgnih.gov |

Structure-Uptake Relationship (SUR) Studies in Biological Systems

The effectiveness of an antibacterial agent, particularly against Gram-negative bacteria, is highly dependent on its ability to permeate the bacterial cell envelope and accumulate intracellularly. Structure-uptake relationship (SUR) studies aim to understand how the molecular structure of a compound influences its uptake into biological systems.

A study investigating a library of oxazolidinones, including a pyridyl series, against Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) provided valuable insights into SUR. The study used Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa strains with varying degrees of efflux and outer membrane compromise to identify molecular motifs that affect permeation and efflux susceptibility. nih.gov

The results demonstrated that even small changes in the molecular structure of oxazolidinones can significantly impact their ability to overcome efflux and permeation barriers. nih.gov The study highlighted that a third ring system (C-ring) appended to the para-position of the B-ring (the N-aryl substituent) is the most amenable to modification for optimizing uptake. nih.gov Three oxazolidinone analogues, 3e, 8d, and 8o, were identified that exhibited activity against all three assessed pathogens, a characteristic not observed for linezolid. nih.gov

This research underscores the importance of strategically designing oxazolidinone analogues to enhance their accumulation in Gram-negative bacteria. By modifying the C-ring, which in the case of this compound would be the pyridine ring and its substituents, it is possible to engineer compounds that can effectively bypass the formidable outer membrane of Gram-negative bacteria and evade efflux pumps.

Mechanistic Investigations of 4 Pyridin 3 Yl 1,3 Oxazolidin 2 One and Its Analogues at the Molecular and Cellular Level

Cellular Pathway Modulation Studies

The biological activity of 4-(pyridin-3-yl)-1,3-oxazolidin-2-one and its structural analogues is rooted in their ability to interact with and modulate various cellular pathways. Research into related heterocyclic compounds, such as pyridones and other oxazolidinone derivatives, has revealed specific molecular interactions that disrupt pathological processes. For instance, analogues containing a 3-pyrimidin-4-yl-oxazolidin-2-one scaffold have been identified as potent allosteric and mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1). researchgate.netnih.gov X-ray crystallography has shown that these compounds bind to a functionally significant allosteric site, a mechanism that is crucial for their inhibitory action against mutant forms of the enzyme, such as IDH1 R132H. researchgate.net This targeted inhibition is vital in cancers characterized by IDH1 mutations. Similarly, other pyridone-containing molecules have been shown to interfere with key enzymatic processes after being internalized and metabolized by cells. nih.gov

Investigations into analogues of this compound have identified distinct biochemical pathways that are modulated by these compounds. One notable example is the ribosylated form of a pyridone analogue, 4-pyridone-3-carboxamide riboside (4PYR), which has been demonstrated to induce autophagy in HepG3 liver cancer cells. nih.gov This process is characterized by specific molecular changes within the cell. nih.gov

Immunoblotting analysis of 4PYR-treated HepG3 cells revealed an increase in the protein expression levels of key autophagy markers, including Microtubule-associated protein 1A/1B-light chain 3B-II (LC3BII) and Beclin-1. nih.gov Concurrently, a decrease in the phosphorylation of the mammalian target of rapamycin (B549165) (phospho-mTOR) was observed. nih.gov The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for the initiation of autophagy. These findings suggest that the cytotoxic effects of this analogue are mediated through the activation of the autophagic cell death pathway. nih.gov

In the context of antibacterial action, molecular docking studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives predict that their mechanism involves inhibiting bacterial protein biosynthesis. nih.gov This is achieved by binding to the 50S ribosomal subunit, a mechanism shared with the established oxazolidinone antibiotic, linezolid (B1675486). nih.govresearchgate.net

The effects of these compounds at a cellular level have been quantified using various functional assays. For the autophagy-inducing analogue 4-pyridone-3-carboxamide riboside (4PYR), a clonogenic survival assay was employed to assess its impact on HepG3 cell proliferation and survival. nih.gov The results indicated a significant reduction in cell density, with fewer than 50% of HepG3 cells remaining after a six-day treatment period with 25 µM of 4PYR, suggesting a potent cytotoxic or cytostatic effect that promotes senescence in the surviving cells. nih.gov

For antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, a key functional assay is the determination of the Minimum Inhibitory Concentration (MIC). This assay measures the lowest concentration of a compound that prevents visible growth of a microorganism. Several derivatives have demonstrated strong antibacterial activity against a panel of Gram-positive bacteria, with MIC values comparable to that of linezolid. nih.govresearchgate.net

Table 1: Cellular Functional Assays of this compound Analogues

| Compound/Analogue | Assay Type | Cell Line / Organism | Key Finding | Reference |

|---|---|---|---|---|

| 4-pyridone-3-carboxamide riboside (4PYR) | Clonogenic Survival Assay | HepG3 (Human Liver Cancer) | Cell density reduced to <50% after 6 days at 25 µM. | nih.gov |

| 3-(pyrimidin-4-yl)oxazolidin-2-one derivatives | Enzyme Inhibition Assay | IDH1 R132H | Identified as a potent inhibitor of the mutant enzyme. | researchgate.net |

| Compound 21d (a 3-(pyridine-3-yl)-2-oxazolidinone derivative) | Minimum Inhibitory Concentration (MIC) | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Exhibited strong antibacterial activity similar to linezolid. | nih.govresearchgate.net |

Mechanisms of Action within Pre-clinical Models

Pre-clinical investigations, primarily using in vitro bacterial culture models, have been instrumental in elucidating the mechanisms of action for antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives. These studies focus on the dynamic effects of the compounds on bacterial growth and their ability to disrupt complex bacterial communities like biofilms. nih.gov

Time-growth kinetics analysis is used to understand the dynamic effect of an antimicrobial agent on a bacterial population over time. For promising 3-(pyridine-3-yl)-2-oxazolidinone derivatives, this analysis was conducted on several Gram-positive bacterial strains. nih.gov The results showed that in the absence of treatment, bacterial populations, including Staphylococcus aureus, Streptococcus pneumoniae, and Staphylococcus xylosus, grew rapidly. nih.govresearchgate.net

When treated with a derivative, compound 21d, at concentrations relative to its MIC, a clear dose-dependent bacteriostatic effect was observed. nih.gov As the concentration of the compound increased from 1/4 × MIC to higher multiples, the inhibition of bacterial growth was enhanced, eventually reaching a level of efficacy similar to that of linezolid. nih.govresearchgate.net This demonstrates that these compounds effectively halt the proliferation of susceptible bacteria. nih.gov

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously difficult to eradicate due to their inherent resistance to conventional antibiotics. nih.govchemistryviews.orgnih.gov Several 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant, concentration-dependent inhibitory activity against biofilm formation. nih.govresearchgate.net

While the precise mechanism for this class of compounds is still under full investigation, studies on other anti-biofilm agents provide potential models. For example, the heterocyclic compound PYED-1 inhibits biofilm formation in S. aureus by downregulating the expression of genes related to quorum sensing (e.g., agrA, RNAIII), surface proteins, secreted toxins, and capsular polysaccharides. mdpi.com Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. Disrupting this pathway is a key strategy for preventing biofilm establishment. mdpi.com Another potential mechanism, observed with thiazolidinone derivatives, involves targeting and inhibiting essential bacterial proteins like the histidine kinase WalK, which in turn alters the expression of numerous genes responsible for membrane transport and other cellular functions crucial for biofilm integrity. nih.gov It is plausible that 3-(pyridin-3-yl)-2-oxazolidinone derivatives may act through similar mechanisms, such as interfering with bacterial signaling or the expression of adhesion factors necessary for biofilm development. nih.gov

Table 2: Pre-clinical Antibacterial Mechanisms of 3-(Pyridin-3-yl)-2-oxazolidinone Analogues

| Mechanism Studied | Model | Key Finding | Reference |

|---|---|---|---|

| Time-Growth Kinetics | Gram-positive bacteria cultures (e.g., S. aureus, S. pneumoniae) | Bacteriostatic efficacy increased with concentration, similar to linezolid. | nih.govresearchgate.net |

| Biofilm Formation Inhibition | In vitro biofilm assays | Derivatives showed universal antibiofilm activity with significant concentration-dependent inhibition. | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies on 4 Pyridin 3 Yl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), provide a theoretical framework for examining the electronic distribution and reactivity of 4-(Pyridin-3-yl)-1,3-oxazolidin-2-one.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are rich or poor in electrons, respectively.

In the case of this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl group in the oxazolidinone ring and the nitrogen atom of the pyridine (B92270) ring, indicating these are potential sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, suggesting these are sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. doaj.org

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. While specific docking studies for this compound are not detailed in the provided search results, research on the closely related 3-(pyridin-3-yl)-2-oxazolidinone derivatives provides valuable insights into how this class of compounds may interact with biological targets. nih.govfrontiersin.org

For instance, in a study on 3-(pyridin-3-yl)-2-oxazolidinone derivatives, molecular docking was used to predict their binding modes to the 50S ribosomal subunit, a common target for oxazolidinone antibiotics. nih.govfrontiersin.org

Binding Pose Prediction and Scoring

The primary goal of molecular docking is to predict the binding pose of a ligand in the active site of a receptor. The docking process generates multiple possible conformations and orientations of the ligand, which are then ranked using a scoring function. The scoring function estimates the binding affinity between the ligand and the receptor, with lower scores generally indicating a more favorable interaction.

In the study of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, it was observed that the molecules adopted an extended state in the binding pocket. nih.gov Hydrogen bonding interactions were predominantly observed between the oxazolidinone ring and its substituents with purine (B94841) or pyrimidine (B1678525) residues of the ribosomal RNA. nih.gov The pyridine ring was also found to participate in hydrogen bonding. nih.gov

| Docking Parameter | Description | Relevance to Pyridinyl-Oxazolidinones |

| Binding Affinity (Score) | An estimation of the strength of the interaction between the ligand and the receptor. | Lower scores suggest stronger binding. For example, some thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives showed binding energies as low as -7.43 Kcal/mol against α-amylase. plos.org |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the stability of the ligand-receptor complex. Observed between the oxazolidinone ring, its side chains, and the target residues. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups. | Also contribute to the stability of the complex. For example, the cyclohexyl group of one derivative had hydrophobic interactions with several residues. nih.gov |

Conformational Analysis for Docking

The conformation of a ligand is its three-dimensional shape, and it plays a critical role in its ability to bind to a receptor. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, it is important to consider multiple conformations during the docking process to accurately predict the binding mode. In a study on thiazolidin-4-one derivatives, conformational analysis using Density Functional Theory (DFT) calculations and 2D-NOESY was performed to determine the most stable conformation in solution. researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their complexes over time. MD simulations provide detailed information about the flexibility of the ligand and receptor, the stability of the ligand-protein complex, and the nature of their interactions at an atomic level.

While specific MD simulation data for this compound is not available in the provided search results, the general methodology involves placing the docked ligand-protein complex in a simulated physiological environment (water, ions) and calculating the forces between atoms and their subsequent motions over a period of time. Analysis of the MD trajectory can reveal important information about the stability of the binding pose predicted by docking.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the binding is stable. plos.org

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual residues or atoms around their average positions. It helps to identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing insights into the stability of these key interactions.

In a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, an MD simulation of 100 nanoseconds was performed. The RMSD of the ligand-protein complex was found to stabilize after 25 nanoseconds, indicating a stable complex. plos.org

| MD Simulation Parameter | Description | Significance for Ligand-Protein Complex Stability |

| RMSD | Measures the deviation of atomic positions from a reference structure over time. | A plateau in the RMSD plot suggests the complex has reached a stable conformation. |

| RMSF | Measures the flexibility of individual residues or atoms. | Highlights which parts of the protein and ligand are most mobile during the interaction. |

| Interaction Energy | The energy of interaction between the ligand and the protein. | A consistently favorable interaction energy throughout the simulation indicates a stable complex. |

Conformational Stability Analysis

Conformational analysis is a fundamental step in computational chemistry that seeks to identify the most stable three-dimensional arrangements (conformers) of a molecule. The spatial arrangement of atoms influences a molecule's physical, chemical, and biological properties, including its ability to bind to a biological target. For flexible molecules like pyridinyl oxazolidinones, understanding the preferred conformations and the energy barriers between them is critical for predicting their bioactive shape.

Methodologies such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are employed to explore the conformational landscape. nih.govnih.gov DFT is used to calculate the electronic structure of a molecule, providing accurate geometries and relative energies for different conformers. nih.gov For instance, in a study on related thiazolidin-4-one derivatives, DFT calculations were used to determine that the exo conformation was energetically more favorable than the endo form by approximately 3 kcal/mol, a finding that was subsequently confirmed with 2D-NOESY NMR experiments. nih.gov MD simulations, on the other hand, model the movement of atoms and molecules over time, allowing for the exploration of conformational changes in a simulated physiological environment and providing insights into the molecule's flexibility and dynamic behavior. nih.govmdpi.com Identifying the global minimum energy conformation and other low-energy, accessible conformers is essential, as these are the most likely to be biologically relevant and are used as the starting point for subsequent docking and 3D-QSAR studies. nih.gov

Binding Free Energy Calculations

While molecular docking provides a valuable prediction of the binding mode and a score for the affinity of a ligand to its receptor, binding free energy calculations offer a more rigorous and quantitative estimate of this affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used "end-point" methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govfrontiersin.orgescholarship.org

The binding free energy (ΔGbind) is calculated based on the thermodynamic cycle shown below, considering the energies of the complex, the free protein, and the free ligand. frontiersin.orgescholarship.org

Thermodynamic Cycle for Binding Free Energy Calculation

ΔGbind = Gcomplex - (Greceptor + Gligand)

Each free energy term (G) is typically composed of the molecular mechanics energy in the gas phase (EMM), the solvation free energy (Gsolv), and an entropic term (-TS). The solvation energy is further divided into polar and nonpolar contributions. nih.gov

EMM : Includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions.

Gsolv : The polar component is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar component is often estimated from the solvent-accessible surface area (SASA). nih.gov

These calculations are typically performed on snapshots taken from a molecular dynamics simulation trajectory, allowing for the consideration of dynamic effects and ensemble averaging. frontiersin.orgnih.gov Although computationally more demanding than docking, MM/PBSA and MM/GBSA provide a more accurate ranking of compounds and can elucidate the key energetic contributions (e.g., electrostatic vs. van der Waals) to the binding event. frontiersin.orgnih.govrsc.org The accuracy of these methods can be influenced by factors such as the force field, charge model, and simulation length. nih.gov

Water-Mediated Interactions and Solvent Accessibility

The role of water in protein-ligand binding is complex and crucial. Water molecules can mediate interactions between a ligand and a receptor by forming hydrogen bond bridges, or their displacement from a binding site can be a major driver of binding affinity. The Solvent Accessible Surface Area (SASA) is a metric used to quantify the exposure of a molecule or its residues to the solvent. plos.orgnih.gov It is defined as the surface area of a molecule that is accessible to a solvent probe, typically representing a water molecule. plos.org

Molecular dynamics simulations are the primary tool for studying these effects. nih.gov By explicitly including water molecules in the simulation, it is possible to observe stable, bridging water molecules in the active site that contribute to the stability of the protein-ligand complex. Analysis of the SASA during a simulation can reveal which parts of a ligand become buried upon binding and which remain exposed to the solvent. nih.gov Changes in SASA upon binding are directly related to the hydrophobic effect; a decrease in the exposed nonpolar surface area is generally favorable for binding. researchgate.net Understanding these water-mediated interactions and solvent effects is critical for accurately predicting binding free energy and for designing ligands with improved desolvation properties and affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are invaluable for predicting the activity of novel compounds, understanding the mechanism of action, and prioritizing molecules for synthesis and testing. mdpi.com For oxazolidinone derivatives, QSAR studies have been instrumental in elucidating the structural features required for potent antibacterial activity. mdpi.com

2D-QSAR and 3D-QSAR Approaches (CoMFA, CoMSIA, HQSAR)

QSAR models can be broadly categorized based on the dimensionality of the molecular descriptors used.

2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as physicochemical properties (e.g., logP), topological indices, and counts of structural fragments. These models are computationally efficient and useful for establishing general relationships between structure and activity. mdpi.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the 3D structures of the molecules. nih.govnih.gov In these methods, a set of aligned active compounds are placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. nih.gov CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Partial least squares (PLS) regression is then used to correlate the variations in these fields with the variations in biological activity.

The results of 3D-QSAR studies are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA study on oxazolidinone antibacterial agents found a strong correlation between their activity against MRSA and their steric, electrostatic, and lipophilic properties. nih.gov Similarly, a 3D-QSAR study on tricyclic oxazolidinones yielded robust models that explained the structural requirements for potent activity. nih.gov

Hologram QSAR (HQSAR) is another technique that does not require molecular alignment. It uses molecular holograms, which are 2D fingerprints that encode the 3D structural information, including branching and chirality.

The statistical quality of QSAR models is assessed using several parameters, including the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q² or Q²), and the predictive r² for an external test set. A high q² value (typically > 0.5) is indicative of a model with good predictive ability. nih.gov

| Study Subject | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| Tricyclic Oxazolidinones | CoMFA | 0.523 | 0.975 | nih.gov |

| Tricyclic Oxazolidinones | CoMSIA | 0.557 | 0.940 | nih.gov |

| Linezolid (B1675486) Conjugates (vs. S. aureus) | QSAR | 0.898 (R²cvOO) | 0.926 | mdpi.com |

| Linezolid Conjugates (vs. B. subtilis) | QSAR | 0.915 (R²cvOO) | 0.935 | mdpi.com |

Pharmacophore Model Development

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Pharmacophore models can be developed based on the structure of the ligand-receptor complex (structure-based) or from a set of active ligands when the receptor structure is unknown (ligand-based). nih.gov For oxazolidinone antibacterials, ligand-based models have been developed from a series of active analogs. mdpi.com These models help to distill the key chemical features responsible for their antibacterial effect. For example, a pharmacophore model for linezolid-based conjugates identified specific arrangements of hydrophobic features and hydrogen bond acceptors as crucial for activity against S. aureus and B. subtilis. mdpi.com Once developed and validated, these models serve as powerful 3D queries for virtual screening of large compound databases to identify novel scaffolds that possess the required pharmacophoric features. nih.gov

Virtual Screening and De Novo Drug Design Approaches

Virtual screening and de novo design are powerful computational strategies for identifying and creating novel drug candidates.

Virtual Screening is a high-throughput computational process that involves screening large libraries of chemical compounds against a biological target to identify potential hits. nih.govacs.org This can be done using either ligand-based or structure-based methods.

Ligand-based virtual screening uses a known active molecule or a pharmacophore model as a template to search for other compounds with similar properties or features. flinders.edu.au

Structure-based virtual screening employs molecular docking to predict how well each compound in a library can bind to the three-dimensional structure of the target receptor. flinders.edu.aubepls.com The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for experimental testing. bepls.com This approach has been successfully used to identify novel oxazolidinone chemotypes as inhibitors of bacterial enzymes like LpxC. nih.govacs.orgresearchgate.net

De Novo Drug Design involves the computational construction of novel molecules with desired properties, often by building them directly within the active site of a target receptor. nih.gov The process can be fragment-based, where small molecular fragments are placed at favorable positions in the binding pocket and then linked together to form a coherent molecule. The oxazolidinone ring itself is a versatile and successful scaffold that serves as a starting point for such design efforts. nih.govrsc.orgresearchgate.net By combining the oxazolidinone core with different functional groups and fused ring systems, guided by structural information from docking and QSAR models, it is possible to design novel derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov The design and synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives is an example of a rational design strategy aimed at exploring new chemical space for antibacterial agents. frontiersin.orgnih.gov

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) methods are utilized when the three-dimensional structure of the biological target is unknown or poorly characterized, but a set of molecules with known activity is available. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For this compound, LBVS could be employed to identify novel compounds that mimic its key chemical features and, therefore, might share its biological function.

One of the primary LBVS techniques is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. Starting with the structure of this compound, a pharmacophore model can be generated. This model would likely include features such as a hydrogen bond acceptor from the oxazolidinone carbonyl oxygen, another acceptor from the pyridine nitrogen, and an aromatic ring feature from the pyridine moiety. This 3D pharmacophore query can then be used to screen large compound databases to find other molecules that match these spatial and chemical requirements.

Another common LBVS method is chemical similarity searching. This approach can be performed in 2D or 3D. In 2D similarity searching, molecules are compared based on topological fingerprints, which are binary strings that encode the presence or absence of various substructural fragments. A database search would identify compounds that have a high degree of structural overlap with this compound. 3D similarity methods, such as shape-based screening, involve aligning molecules to the query compound and scoring them based on the overlap of their molecular volumes and chemical features. This can identify structurally diverse molecules that occupy a similar volume and present a similar pattern of chemical functionalities to the target.

Table 1: Illustrative Pharmacophore Features of this compound

| Feature Type | Description | Potential Location on Molecule |

| Hydrogen Bond Acceptor (A) | Capable of accepting a hydrogen bond | Carbonyl oxygen of the oxazolidinone ring |

| Hydrogen Bond Acceptor (A) | Capable of accepting a hydrogen bond | Nitrogen atom of the pyridine ring |

| Aromatic Ring (R) | A planar, cyclic, conjugated system | Pyridine ring |

| Hydrophobic Group (H) | Non-polar region | Ethylene bridge of the oxazolidinone ring |

This table represents a hypothetical pharmacophore model derived from the chemical structure of this compound for the purpose of illustrating the ligand-based virtual screening process.

Structure-Based Virtual Screening

When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, structure-based virtual screening (SBVS) becomes a powerful tool. The cornerstone of SBVS is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is invaluable for discovering new inhibitors or binders for a protein of interest.

For the this compound scaffold, SBVS has been demonstrated in studies on its close chemical relatives. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were investigated as potential antibacterial agents by predicting their binding modes within the bacterial ribosome, the target of the well-known oxazolidinone antibiotic linezolid. frontiersin.orgnih.gov In such a study, the crystal structure of the bacterial 50S ribosomal subunit is used as the receptor. A library of compounds, including derivatives of the pyridinyl-oxazolidinone core, is then docked into the active site (the peptidyl transferase center).

The docking process involves two main steps: sampling different conformations of the ligand within the active site and then "scoring" these poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower docking scores typically indicate a more favorable binding interaction. The analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

In the case of the 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking predicted that the molecules adopt an extended state in the ribosomal binding pocket. nih.gov Key interactions involved hydrogen bonding between the oxazolidinone A-ring and 5-amide side chain with purine or pyrimidine residues of the ribosome. nih.gov The pyridine ring was also shown to participate in forming hydrogen bonds. nih.gov Such studies allow for the rational design of new derivatives; for example, by modifying substituents to enhance favorable interactions or improve pharmacokinetic properties, guided by the computational predictions. frontiersin.orgnih.gov This approach validates the utility of SBVS for exploring the therapeutic potential of the this compound chemical class.

Table 2: Representative Molecular Docking Results for 3-(Pyridine-3-yl)-2-oxazolidinone Analogs Against the Bacterial Ribosome

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Analog 21b | -8.51 | U2538, G2539, U2540, C2846 | Hydrogen bonds, Hydrophobic interactions |

| Analog 21d | -8.32 | Not specified | Hydrogen bonds involving furan (B31954) and pyridine rings |

| Analog 21f | -8.64 | Not specified | Hydrogen bonds |

| Linezolid (Reference) | -7.58 | Not specified | Hydrogen bonds, Hydrophobic interactions |

Data adapted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structural isomers of the title compound. nih.gov The specific interacting residues were not detailed for all compounds in the source material. The scores indicate predicted binding energy.

Pre Clinical Pharmacological Profiling and Metabolic Stability Excluding Human Data

In Vitro Enzyme Assays and Cellular Assays for Functional Activity

No publicly available studies were identified that describe the functional activity of 4-(Pyridin-3-yl)-1,3-oxazolidin-2-one. Information regarding its specific molecular targets, potency in enzyme or cellular assays (e.g., IC₅₀ or EC₅₀ values), or its mechanism of action has not been reported in the scientific literature.

In Vitro Metabolic Stability Assessment

An essential component of preclinical drug development is the assessment of a compound's metabolic stability, which helps predict its persistence in the body. This is typically evaluated using liver-derived in vitro systems.

In Vitro Absorption and Distribution Characteristics

Understanding a compound's ability to cross biological membranes is critical for predicting its oral absorption and distribution within the body.

Plasma Protein Binding Analysis

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile and pharmacological activity. Highly bound drugs may exhibit a longer duration of action, as the unbound fraction, which is free to interact with target receptors or be metabolized and excreted, is low. Conversely, drugs with low plasma protein binding have a larger free fraction, which can lead to a more rapid onset of action but also faster elimination.

To provide a contextual framework, the following table illustrates typical plasma protein binding data for different animal species that could be relevant for preclinical studies of a novel oxazolidinone compound.

| Animal Model | Typical Plasma Protein Binding (%) |

| Mouse | Data not available |

| Rat | Data not available |

| Dog | Data not available |

| Monkey | Data not available |

Note: The data in this table is illustrative for the oxazolidinone class and does not represent specific findings for this compound.

Advanced Spectroscopic and Structural Analysis of 4 Pyridin 3 Yl 1,3 Oxazolidin 2 One Derivatives

X-ray Crystallography Studies